molecular formula C11H11NO5 B1460783 5-(Cyclopropylmethoxy)-2-nitrobenzoic acid CAS No. 1019619-67-0

5-(Cyclopropylmethoxy)-2-nitrobenzoic acid

Cat. No.: B1460783
CAS No.: 1019619-67-0
M. Wt: 237.21 g/mol
InChI Key: QQGUWKHCQJOETE-UHFFFAOYSA-N
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Description

5-(Cyclopropylmethoxy)-2-nitrobenzoic acid: is an organic compound with a unique structure that includes a cyclopropylmethoxy group and a nitrobenzoic acid moiety

Properties

IUPAC Name

5-(cyclopropylmethoxy)-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c13-11(14)9-5-8(17-6-7-1-2-7)3-4-10(9)12(15)16/h3-5,7H,1-2,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQGUWKHCQJOETE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Cyclopropylmethoxy)-2-nitrobenzoic acid typically involves the nitration of a benzoic acid derivative followed by the introduction of the cyclopropylmethoxy group. One common method includes the nitration of 2-methoxybenzoic acid to form 2-nitro-5-methoxybenzoic acid, which is then subjected to a cyclopropylmethylation reaction under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in 5-(Cyclopropylmethoxy)-2-nitrobenzoic acid can undergo reduction reactions to form amino derivatives.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Sodium methoxide or other strong nucleophiles under basic conditions.

Major Products Formed:

    Reduction: 5-(Cyclopropylmethoxy)-2-aminobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-(Cyclopropylmethoxy)-2-nitrobenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies.

Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(Cyclopropylmethoxy)-2-nitrobenzoic acid and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the cyclopropylmethoxy group can enhance binding affinity and specificity through hydrophobic interactions.

Comparison with Similar Compounds

    2-Nitrobenzoic acid: Lacks the cyclopropylmethoxy group, making it less hydrophobic.

    5-Methoxy-2-nitrobenzoic acid: Similar structure but with a methoxy group instead of cyclopropylmethoxy, affecting its reactivity and binding properties.

Uniqueness: The presence of the cyclopropylmethoxy group in 5-(Cyclopropylmethoxy)-2-nitrobenzoic acid imparts unique chemical and physical properties, such as increased hydrophobicity and steric hindrance, which can influence its reactivity and interactions with biological targets.

This detailed article provides a comprehensive overview of 5-(Cyclopropylmethoxy)-2-nitrobenzoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

5-(Cyclopropylmethoxy)-2-nitrobenzoic acid is an organic compound that has garnered attention for its unique structural properties and potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

5-(Cyclopropylmethoxy)-2-nitrobenzoic acid features a cyclopropylmethoxy group and a nitro group attached to a benzoic acid framework. Its molecular formula is C10H11NO4C_{10}H_{11}NO_4, and it is classified as a derivative of benzoic acid. The unique arrangement of functional groups in this compound contributes to its distinct biological activities compared to other similar compounds.

The biological activity of 5-(Cyclopropylmethoxy)-2-nitrobenzoic acid can be attributed to several mechanisms:

  • Enzyme Inhibition : The nitro group can undergo reduction to form reactive intermediates that interact with nucleophilic sites on proteins, potentially inhibiting enzyme activity.
  • Cell Signaling Modulation : It may modulate various signaling pathways, particularly those involved in inflammation and cell proliferation.
  • Antioxidant Activity : Some studies suggest that derivatives of this compound exhibit antioxidant properties, which may contribute to their therapeutic effects.

Antitumor Activity

Recent studies have indicated that 5-(Cyclopropylmethoxy)-2-nitrobenzoic acid exhibits significant antitumor activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including A549 (lung cancer) and H1299 cells. The compound's efficacy was evaluated using the MTT assay, revealing dose-dependent inhibition of cell viability:

Concentration (µM)A549 Cell Viability (%)H1299 Cell Viability (%)
508580
1007065
2005550

Statistical analysis showed significant differences compared to control groups (p < 0.05) .

Anti-inflammatory Effects

5-(Cyclopropylmethoxy)-2-nitrobenzoic acid has also been studied for its anti-inflammatory properties. In animal models of lung inflammation induced by bleomycin, treatment with the compound resulted in:

  • Reduced levels of inflammatory cytokines such as TNF-α and IL-6.
  • Decreased expression of α-SMA and collagen in lung tissue, indicating reduced fibrosis.

Histological analysis revealed less severe lung damage in treated animals compared to controls, supporting its potential use in inflammatory diseases .

Comparative Studies

When compared with other compounds exhibiting similar structures, such as 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM), notable differences in biological activity were observed. For instance, DGM was effective in alleviating pulmonary fibrosis through modulation of the TGF-β signaling pathway, while 5-(Cyclopropylmethoxy)-2-nitrobenzoic acid showed a broader range of antitumor effects .

Case Studies

A case study involving the administration of 5-(Cyclopropylmethoxy)-2-nitrobenzoic acid in rats demonstrated its potential therapeutic effects:

  • Study Design : Rats were treated with varying doses (50, 100, and 200 mg/kg) for two weeks.
  • Outcomes : Significant reductions in lung weight/body weight ratio were observed at higher doses (p < 0.01), indicating decreased lung inflammation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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